Calcium;diiodide;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;diiodide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQETYMJRSWOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

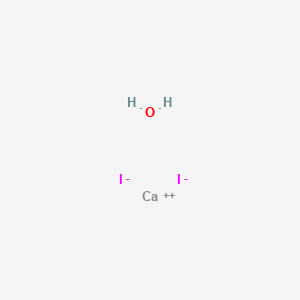

O.[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589951 | |

| Record name | Calcium iodide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71626-98-7 | |

| Record name | Calcium iodide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling & Stability Management of Calcium Diiodide Hydrate

Topic: Physicochemical Properties of Calcium Diiodide Hydrate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Redox & Hydration Challenge

Calcium diiodide hydrate (

-

The Hydration Ambiguity: Commercially labeled as "hydrate," it frequently exists as a non-stoichiometric mixture approximating the tetrahydrate (

) or hexahydrate ( -

The Redox Instability: The iodide moiety is thermodynamically prone to photo-oxidative degradation into elemental iodine (

), converting a white pharmaceutical ingredient into a yellow, cytotoxic impurity.

This guide provides a rigorous physicochemical framework to characterize, stabilize, and utilize

Molecular Architecture & Solid-State Chemistry[1]

Unlike the robust ionic lattice of calcium chloride, calcium iodide’s crystal lattice is compromised by the large, polarizable iodide ion (ionic radius ~220 pm).

Crystal Systems[2]

-

Anhydrous (

): Adopts the Rhombohedral system (Cadmium Iodide, -

Tetrahydrate (

): The most common commercial form.[1] It typically crystallizes in the Orthorhombic or Monoclinic system depending on the exact crystallization temperature.[1] -

Hexahydrate (

): Formed at lower temperatures (< 10°C) from highly concentrated solutions.[1]

Thermodynamic Profile

The dissolution of anhydrous calcium iodide is intensely exothermic, driven by the high hydration enthalpy of the calcium ion.[1] However, dissolving the hydrate is less exothermic or even endothermic depending on the hydration state, as the lattice energy is already partially compensated by crystal water.

| Property | Value | Context |

| Formula Weight | 293.89 g/mol (Anhydrous)365.95 g/mol (Tetrahydrate) | Critical for stoichiometric calculations.[1][2] |

| Melting Point | 779°C (Anhydrous)~42°C (Hydrate Decomp.)[1] | Hydrates do not "melt" in the traditional sense; they dissolve in their own water of crystallization (incongruent melting).[1] |

| Density | 3.956 g/cm³ (Anhydrous)~2.55 g/cm³ (Hydrate) | Lower density of hydrate reflects the expanded lattice volume due to water molecules.[1] |

| ~ -120 kJ/mol (Anhydrous) | High exothermicity requires slow addition to solvent to prevent localized boiling/splashing. | |

| Solubility ( | ~64.6 g/100 mL (0°C)~209 g/100 mL (20°C) | Extremely soluble.[1] Exhibits positive temperature coefficient of solubility.[1] |

The "Redox Challenge": Stability & Degradation

The primary failure mode for

Mechanism of Degradation

Light (specifically UV-blue spectrum) excites the iodide electron, lowering the activation energy for oxidation by atmospheric oxygen.[1]

Once formed,

Visualization: Photochemical Degradation Pathway

The following diagram maps the degradation logic and intervention points.

Figure 1: Photochemical degradation pathway of Calcium Iodide.[1] Note that acidic environments accelerate the conversion of radicals to elemental iodine.

Analytical Characterization Framework

Because the hydration state

Analytical Decision Matrix

Use this workflow to qualify raw material before formulation.

Figure 2: Analytical workflow for qualifying Calcium Iodide Hydrate raw material.

Protocol: Thermogravimetric Analysis (TGA)

To determine the exact hydration state (

-

Instrument: TGA (e.g., TA Instruments or Mettler Toledo).

-

Pan: Platinum or Ceramic (Aluminum may react with iodine at high temps).[1]

-

Purge: Nitrogen (40 mL/min) to prevent oxidation during heating.

-

Method: Ramp 10°C/min from 25°C to 400°C.

-

Interpretation:

Experimental Protocols

Synthesis & Purification (High Purity)

For drug development, commercial technical grade is often insufficient.[1]

Reaction:

-

Reagents: High-purity Calcium Carbonate (

) and Hydriodic Acid ( -

Procedure:

-

Suspend

in deoxygenated water under -

Add

dropwise.[1] The reaction is effervescent ( -

Maintain slight excess of

to ensure neutral pH (prevents oxidation).[1] -

Filter undissolved

.[1] -

Crystallization: Evaporate filtrate under reduced pressure (Rotavap) at < 45°C. Do not overheat, or hydrolysis to

may occur.[1] -

Drying: Dry the resulting crystals in a vacuum desiccator over

.

-

Stabilization in Formulation

When using

-

Chelation: Add EDTA (0.05%) to sequester trace transition metals (Fe, Cu) that catalyze oxidation.[1]

-

Antioxidants: Include Sodium Thiosulfate (

) or Ascorbic Acid at low levels (0.1%) to scavenge any free iodine formed.[1] -

pH: Buffer to pH 6.0–7.5. Acidic pH accelerates oxidation; alkaline pH precipitates Calcium Hydroxide.[1]

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Calcium Iodide: Condensed Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][3][4] [Link][1]

-

PubChem. (2024).[1] Calcium Iodide Hydrate Compound Summary. National Library of Medicine.[1] [Link][1]

-

Hennings, E., Schmidt, H., & Voigt, W. (2014). Crystal structures of hydrates of simple inorganic salts. II.[1] Water-rich calcium bromide and iodide hydrates.[1][5] Acta Crystallographica Section C. [Link]

-

American Elements. (2024).[1] Calcium Iodide Hydrate Technical Data. [Link][1]

-

Stanbury, D. M. (1989).[1][6] Oxidation of aqueous iodide solutions. Advances in Inorganic Chemistry. [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. calcium iodide [chemister.ru]

- 3. calcium iodide [webbook.nist.gov]

- 4. calcium iodide [webbook.nist.gov]

- 5. Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2 · 9H2O, CaI2 · 8H2O, CaI2 · 7H2O and CaI2 · 6.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Diiodide Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Calcium Diiodide and Its Hydrated Forms

Calcium diiodide (CaI₂), an ionic compound of calcium and iodine, is a salt with noteworthy applications in various scientific and industrial domains.[1] While the anhydrous form has its utility, it is the hydrated crystalline forms of calcium diiodide that present a fascinating case study in solid-state chemistry and materials science. The incorporation of water molecules into the crystal lattice, known as water of crystallization, gives rise to a series of hydrates with distinct crystal structures and properties.

For professionals in drug development and pharmaceutical sciences, understanding the crystalline forms of iodide salts is of paramount importance. Iodine and its compounds are crucial in various therapeutic and diagnostic applications, including their use as contrast agents, antiseptics, and in the synthesis of pharmaceuticals.[2][3] The specific crystalline structure of a compound can significantly influence its solubility, stability, and bioavailability, thereby impacting its efficacy and formulation. This guide provides a comprehensive overview of the crystal structures and lattice parameters of well-characterized calcium diiodide hydrates, offering a foundational understanding for researchers working with these materials.

The Crystal Structures of Calcium Diiodide Hydrates: A Detailed Analysis

Recent crystallographic studies have elucidated the structures of several water-rich calcium diiodide hydrates. These studies reveal a recurring theme of distorted Ca(H₂O)₈ antiprisms as the fundamental coordination polyhedron for the calcium ion. The arrangement and connectivity of these antiprisms, along with the placement of iodide ions and additional water molecules, define the unique crystal structure of each hydrate.

Calcium Diiodide Octahydrate (CaI₂·8H₂O)

Single crystals of calcium iodide octahydrate have been successfully grown from aqueous solutions at low temperatures.[4] The crystal structure of CaI₂·8H₂O is characterized by dimeric units formed from edge-sharing Ca(H₂O)₈ antiprisms. This structural motif is a key feature that distinguishes it from other hydrates in this series.

Calcium Diiodide Heptahydrate (CaI₂·7H₂O)

Similar to the octahydrate, the heptahydrate form also features dimeric units of Ca(H₂O)₈ antiprisms. However, in CaI₂·7H₂O, these antiprisms are connected via trigonal-plane-sharing. This subtle difference in the connectivity of the coordination polyhedra leads to a distinct crystal lattice.

Calcium Diiodide 6.5-Hydrate (CaI₂·6.5H₂O)

The crystal structure of calcium iodide 6.5-hydrate has been redetermined with high precision. Its structure is also built from distorted Ca(H₂O)₈ antiprisms that form dimeric units. The non-stoichiometric amount of water in the formula is a result of the specific arrangement of water molecules within the crystal lattice.

Other Hydrated Forms: Hexahydrate and Tetrahydrate

While calcium diiodide hexahydrate (CaI₂·6H₂O) and tetrahydrate (CaI₂·4H₂O) are known to exist, detailed crystallographic data, including lattice parameters and space groups, are not as readily available in the published literature as for the aforementioned hydrates.[5][6][7] Further research is required to fully characterize the crystal structures of these forms.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic parameters for the well-characterized calcium diiodide hydrates, as determined by single-crystal X-ray diffraction.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Calcium Diiodide Octahydrate | CaI₂·8H₂O | Monoclinic | P2₁/c | 10.435(3) | 10.354(3) | 13.567(4) | 90 | 109.83(2) | 90 | 4 |

| Calcium Diiodide Heptahydrate | CaI₂·7H₂O | Monoclinic | P2₁/n | 8.441(2) | 16.273(4) | 8.618(2) | 90 | 106.87(2) | 90 | 4 |

| Calcium Diiodide 6.5-Hydrate | CaI₂·6.5H₂O | Monoclinic | C2/c | 16.755(5) | 9.982(3) | 16.143(5) | 90 | 116.34(2) | 90 | 8 |

Data sourced from Hennings et al. (2014).

Experimental Methodology: Elucidating the Crystal Structure

The determination of the crystal structure of calcium diiodide hydrates is achieved through the powerful technique of single-crystal X-ray diffraction. This method provides precise information about the three-dimensional arrangement of atoms within a crystal.

The Causality Behind Experimental Choices

The selection of single-crystal X-ray diffraction is predicated on its ability to provide unambiguous structural data. For hydrated salts, which can exhibit complex hydrogen-bonding networks and various coordination geometries, this level of detail is crucial. The choice of low temperatures for crystal growth and data collection is also a critical experimental parameter. It serves to:

-

Stabilize Higher Hydrates: Many water-rich hydrates are only stable at sub-ambient temperatures.

-

Reduce Thermal Motion: Cooling the crystal reduces the thermal vibration of atoms, leading to a clearer and more precise diffraction pattern, which in turn results in a more accurate final structure.

Step-by-Step Protocol for Crystal Structure Determination

-

Crystal Growth:

-

Prepare a saturated aqueous solution of calcium diiodide.

-

Slowly cool the solution to the desired temperature to induce crystallization. The specific temperature will determine which hydrate form crystallizes.

-

Carefully select a single crystal of suitable size and quality for analysis.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas to maintain a low temperature.

-

Position the crystal in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.

-

-

Data Processing and Structure Solution:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The positions of the atoms within the unit cell are determined using computational methods (e.g., direct methods or Patterson synthesis).

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

Experimental Workflow Diagram

Caption: Workflow for the determination of calcium diiodide hydrate crystal structures.

Applications and Relevance

Calcium iodide and its hydrates have several applications, primarily leveraging the properties of the iodide ion.

-

Pharmaceuticals: Iodine is an essential element for thyroid function, and iodide compounds can be used in dietary supplements and certain medications.[8][9] The controlled release and bioavailability of iodide can be influenced by the solid-state properties of its salt forms.

-

Chemical Synthesis: Calcium iodide can serve as a source of iodide ions in various chemical reactions.[8]

-

Photography: Historically, iodides have been used in the preparation of photographic emulsions.[1]

Conclusion

The crystal structures of calcium diiodide hydrates, particularly the octahydrate, heptahydrate, and 6.5-hydrate, have been well-characterized through single-crystal X-ray diffraction. These structures are defined by the arrangement of Ca(H₂O)₈ antiprisms and the intricate network of hydrogen bonding. A thorough understanding of these crystalline forms is essential for researchers and professionals in fields where the solid-state properties of iodide salts are critical. The experimental protocols outlined in this guide provide a framework for the determination of such structures, emphasizing the importance of careful experimental design in elucidating the complex world of hydrated inorganic salts. Further investigation into other hydrated forms of calcium diiodide will undoubtedly provide a more complete picture of this important chemical system.

References

-

Rock Chemicals, Inc. (2024, November 7). Role of Iodine and Its Derivatives in Different Industries. Retrieved from [Link]

-

Coherent Market Insights. (2025, March 27). Role of Iodine in Pharmaceutical and Healthcare Applications. Retrieved from [Link]

-

Multichem Exports. (n.d.). Calcium iodide anhydrous. Retrieved February 23, 2026, from [Link]

-

SFA (Oxford). (n.d.). The Iodine Market. Retrieved February 23, 2026, from [Link]

-

Collegedunia. (2023, December 19). Calcium Iodide Formula: Structure, Properties & Applications. Retrieved from [Link]

-

ResearchGate. (2025, December 20). A comprehensive review on medicinal applications of iodine. Retrieved from [Link]

-

Grokipedia. (n.d.). Calcium iodide. Retrieved February 23, 2026, from [Link]

-

GeeksforGeeks. (2023, December 19). Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2 · 9H2O, CaI2 · 8H2O, CaI2 · 7H2O and CaI2 · 6.5H2O. Retrieved February 23, 2026, from [Link]

-

Crystallography Open Database. (n.d.). Crystallography Open Database. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). Calcium iodide, hexahydrate. Retrieved February 23, 2026, from [Link]

- Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729.

-

ResearchGate. (n.d.). Crystallography Open Database - An Open-Access Collection of Crystal Structures. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Crystallography Open Database. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). Crystallography Open Database (COD). Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). Calcium iodide hexahydrate. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Calcium iodide. Retrieved February 23, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 23, 2026, from [Link]

- Hennings, E., Schmidt, H., & Voigt, W. (2014). Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O. Acta Crystallographica Section C: Structural Chemistry, 70(9), 876-881.

-

re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 23, 2026, from [Link]

- Schmidt, H., Voigt, W., & Hennings, E. (2014). Crystal structures of Ca(ClO4)2·4H2O and Ca(ClO4)2·6H2O.

-

ZambiaWiki. (n.d.). Water of crystallization. Retrieved February 23, 2026, from [Link]

-

American Elements. (n.d.). Calcium Iodide Tetrahydrate. Retrieved February 23, 2026, from [Link]

Sources

- 1. collegedunia.com [collegedunia.com]

- 2. rockchemicalsinc.com [rockchemicalsinc.com]

- 3. coherentmarketinsights.com [coherentmarketinsights.com]

- 4. researchgate.net [researchgate.net]

- 5. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calcium iodide - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. Calcium iodide anhydrous Exporter | Calcium iodide anhydrous Exporting Company | Calcium iodide anhydrous International Distributor [multichemexports.com]

- 9. The Iodine Market | SFA (Oxford) [sfa-oxford.com]

Thermodynamic Stability & Handling of Calcium Iodide Hydrates: A Process Chemistry Perspective

Executive Summary

Calcium Iodide (

For drug development and process chemistry, the stability of

This guide moves beyond basic physical properties to provide a mechanistic understanding of

The Physicochemical Landscape

The Hydrate System

Calcium iodide does not exist as a static entity in ambient conditions. It functions as a dynamic system seeking equilibrium with atmospheric moisture. The commercially available form is typically Calcium Iodide Hexahydrate (

-

Hexahydrate (

): The thermodynamic ground state at standard temperature and pressure (STP). It forms trigonal crystals. -

Lower Hydrates (

): Formed during thermal dehydration or vacuum desiccation. -

Anhydrous (

): High-energy state. Kinetically unstable in air; rapidly reverts to hydrate or hydrolyzes.

The "42°C Trap" (Incongruent Melting)

A critical failure mode in handling

- : The hexahydrate does not "melt" in the traditional sense; it dissolves in its own water of crystallization.

-

Consequence: If a container is left in a warm warehouse or heated too quickly during drying, the solid collapses into a viscous liquid. Upon cooling, it does not recrystallize into a uniform powder but forms a hard, glassy cake (conglomerate) that is difficult to dispense and has variable water content.

Thermodynamic Stability & Decomposition Pathways

The stability of

The Pathways

-

Dehydration (Desired): Removal of water to access the Lewis acidic metal center.

-

Hydrolysis (Parasitic): At elevated temperatures (

) or in the presence of trapped moisture, water attacks the cation. -

Oxidation (Photochemical/Thermal): Iodide (

) is a reducing agent.

Stability Logic Diagram

The following diagram illustrates the state transitions and failure modes based on environmental inputs.

Figure 1: State transition map for Calcium Iodide. Note the critical branching at 42°C and the irreversible degradation pathways (Oxidation/Hydrolysis).

Experimental Protocols: Characterization

To validate the quality of

Protocol: Inert-Atmosphere TGA

Objective: Determine precise water content and detect onset of hydrolysis.

Equipment: TGA/DSC (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

Methodology:

-

Sample Prep: Handle sample exclusively in a Nitrogen/Argon glovebox.

-

Crucible: Use Aluminum Sealed Pans with a Laser Pinhole (approx. 50

).-

Why? An open pan allows moisture uptake during transfer. A sealed pan with a pinhole creates a "self-generated atmosphere" that slows dehydration kinetics, allowing better separation of hydrate steps and preventing rapid oxidation.

-

-

Purge Gas: Dry Nitrogen (50 mL/min). Do not use Air.

-

Ramp:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 110°C (Hold 10 min to drive off surface water).

-

Ramp 10°C/min to 600°C.

-

Data Interpretation:

-

Event 1 (40-60°C): Endothermic peak in DSC (Melting). Minimal mass loss if pinhole is small.

-

Event 2 (80-200°C): Stepwise mass losses corresponding to

. -

Event 3 (>350°C): If mass loss continues without a plateau, Hydrolysis is occurring (

loss). A stable plateau indicates successful anhydrous formation.

Visualization of TGA Workflow

Figure 2: Decision tree for TGA characterization of Calcium Iodide, highlighting common experimental artifacts.

Storage & Handling Specifications

Based on the thermodynamic profile, the following handling SOPs are mandatory for maintaining reagent integrity.

Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | < 30°C | Strictly below the 42°C incongruent melting point to prevent caking. |

| Atmosphere | Argon/Nitrogen | Prevents oxidation ( |

| Container | Amber Glass / Foil | |

| Desiccant | Silica gel is often insufficient due to the extreme hygroscopicity of |

Drying Protocol (Purification)

If anhydrous material is required for synthesis:

-

Do NOT heat rapidly. Heating wet

> 100°C causes hydrolysis ( -

Step 1: Vacuum dry (0.1 mbar) at Ambient Temperature for 4-6 hours. (Removes surface water without melting).

-

Step 2: Slowly ramp (0.5°C/min) to 80°C . Hold for 12 hours.

-

Step 3: Ramp to 200°C only after bulk water is removed.

References

- Mellor, J. W.A Comprehensive Treatise on Inorganic and Theoretical Chemistry. Vol 3. Longmans, Green and Co., London. (Detailed phase descriptions of alkaline earth halides).

-

NIST Chemistry WebBook . "Calcium Iodide".[1][2][3][4][5][6][7][8][9] Standard Reference Data. Link

- Gisby, J. A., et al. "Thermodynamic modelling of calcium interactions in cement matrices." Cement and Concrete Research, 2005.

- Speight, J. G.Lange's Handbook of Chemistry, 16th Edition. McGraw-Hill Education. (Physical constants and melting points).

-

American Elements . "Calcium Iodide Hexahydrate Safety Data Sheet". Link

- FactSage Thermochemical Software. "Phase Diagram of Ca-I-H-O system". (Theoretical grounding for hydrolysis thresholds).

Sources

- 1. Calcium iodide - Wikipedia [en.wikipedia.org]

- 2. Calcium Iodate [mekongchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Calcium iodate - Wikipedia [en.wikipedia.org]

- 5. CALCIUM IODIDE HYDRATE | 71626-98-7 [chemicalbook.com]

- 6. calcium iodide [webbook.nist.gov]

- 7. americanelements.com [americanelements.com]

- 8. 71626-98-7・Calcium Iodide n-Hydrate・030-00662・034-00665[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. youtube.com [youtube.com]

A Technical Guide to the Solubility of Calcium Diiodide Hydrate in Polar Organic Solvents

Introduction: Beyond Aqueous Solutions

Calcium diiodide (CaI₂), a salt of significant interest in pharmaceutical synthesis, catalysis, and as a source of iodine, is well-understood in aqueous systems.[1] However, for drug development professionals and organic chemists, its behavior in non-aqueous, polar organic solvents is of paramount importance. These solvents are the bedrock of modern synthesis, offering a reaction environment that can be finely tuned to favor specific outcomes. Calcium diiodide's utility in these environments is directly governed by its solubility, a factor that dictates reaction kinetics, product purity, and the feasibility of downstream processing.

This guide moves beyond simple solubility tables to provide a foundational understanding of the physicochemical principles governing the dissolution of calcium diiodide and its hydrates in polar organic solvents. As a hygroscopic compound, CaI₂ readily absorbs atmospheric moisture to form various hydrates (e.g., di-, tetra-, and hexahydrates), a critical consideration for experimental design.[2][3][4] The presence of this bound water fundamentally alters the salt's interaction with organic solvent molecules. We will explore the energetic tug-of-war that defines solubility, detail a robust experimental protocol for its accurate determination, and discuss the critical variables that must be controlled for reproducible results.

Part 1: The Theoretical Framework of Solubility

To control a system, one must first understand it. The solubility of an ionic salt like calcium diiodide hydrate in a polar organic solvent is not a simple "like dissolves like" scenario. It is a complex interplay between the salt's crystal lattice energy, the solvent's ability to solvate the dissociated ions, and the specific interactions mediated by the solvent's molecular structure.

The Dissolution Process: An Energetic Perspective

Dissolution is governed by a change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is driven by two primary energetic contributions:

-

Lattice Energy (ΔH_lattice): This is the energy required to break apart the ionic crystal lattice and separate the Ca²⁺ and I⁻ ions. It is an endothermic process (positive value) and is a measure of the strength of the ionic bonds within the solid salt.

-

Solvation Energy (ΔH_solvation): This is the energy released when the separated ions are stabilized by the solvent molecules. It is an exothermic process (negative value). In polar solvents, this involves the formation of ion-dipole interactions, where the negative end of the solvent's dipole orients around the Ca²⁺ cation and the positive end orients around the I⁻ anion.

The overall enthalpy of the solution (ΔH_solution) is the sum of these two terms. If the solvation energy released is greater than or comparable to the lattice energy required, the salt will likely be soluble.

Caption: Experimental workflow for solubility determination via isothermal saturation.

Step-by-Step Procedure:

-

Preparation:

-

To a 20 mL glass vial with a PTFE-lined screw cap, add an excess of calcium diiodide hydrate (e.g., ~2-3 g). The exact amount is not critical, but there must be visible undissolved solid at the end of the experiment.

-

Record the exact mass of the added salt.

-

Add a known mass of the desired polar organic solvent (e.g., ~10 g).

-

Causality: Using mass for both solute and solvent avoids inaccuracies from temperature-dependent density changes. A sealed vial is essential to prevent solvent evaporation or moisture uptake from the air. [4]

-

-

Equilibration:

-

Place the sealed vial in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the slurry for a prolonged period (minimum 24 hours, 48 hours is preferable) to ensure the system reaches thermodynamic equilibrium.

-

Causality: Constant temperature is non-negotiable as solubility is highly temperature-dependent. [5]Sufficient agitation time ensures that the dissolution rate equals the precipitation rate, defining saturation.

-

-

Phase Separation:

-

Turn off the shaker but leave the vial in the isothermal bath for an additional 4-6 hours.

-

Causality: This allows the excess, undissolved solid to settle completely, ensuring that the supernatant liquid is free of suspended particles which would artificially inflate the measured solubility.

-

-

Sampling:

-

Carefully withdraw a sample (~2-3 mL) of the clear supernatant using a glass syringe fitted with a solvent-compatible syringe filter (e.g., 0.45 µm PTFE).

-

Causality: The filter removes any fine particulates. Pre-warming the syringe slightly can prevent premature crystallization of the solute if the lab temperature is significantly lower than the bath temperature.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, dry glass vial. Immediately seal and record the total mass (vial + wet sample).

-

Place the vial, uncapped, into a vacuum oven at a moderate temperature (e.g., 60-70 °C) until the solvent has completely evaporated.

-

Transfer the vial to a desiccator to cool to room temperature, then weigh to determine the mass of the dry residue (dissolved CaI₂·xH₂O).

-

Repeat the drying/cooling/weighing cycle until a constant mass is achieved.

-

Causality: Drying to a constant weight is the only way to verify that all solvent has been removed. Cooling in a desiccator prevents the highly hygroscopic residue from reabsorbing atmospheric moisture. [6]

-

-

Calculation:

-

Mass of Solvent = (Mass of vial + wet sample) - (Mass of vial + dry residue)

-

Mass of Solute = Mass of dry residue

-

Solubility (g / 100g solvent) = (Mass of Solute / Mass of Solvent) × 100

-

Part 4: Critical Factors Influencing Data Integrity

Reproducible solubility data can only be achieved by rigorously controlling key variables. Overlooking these factors is a common source of error in laboratory and process development settings.

Caption: Interrelated factors affecting experimental solubility measurements.

-

Temperature: As shown in the data table, solubility is strongly dependent on temperature. Precise temperature control (±0.1 °C) is mandatory for high-quality data.

-

Water Content: This is the most critical and often overlooked variable. Water can come from the solvent ("wet" solvent) or from the hydrate itself. The presence of free water can significantly increase solubility in many organic solvents by creating a more polar micro-environment. Always use anhydrous grade solvents and accurately characterize the hydration state of your calcium diiodide.

-

Solute Purity and Hydration State: Commercial calcium diiodide can have varying amounts of water. [7]It is crucial to know which hydrate you are working with or to determine its water content (e.g., via Karl Fischer titration). This is essential for converting mass-based solubility to molar-based solubility.

-

Light Exposure and Stability: Calcium iodide solutions can be sensitive to light and air, which can cause the oxidation of iodide to iodine (I₂), indicated by a yellow or brown coloration. [7]This degradation alters the chemical nature of the system. It is best practice to perform experiments in amber vials or under shielded light conditions. [8]

Conclusion

The solubility of calcium diiodide hydrate in polar organic solvents is a multifaceted property governed by the thermodynamics of dissolution and highly sensitive to experimental conditions. While anhydrous CaI₂ shows high solubility in solvents like methanol and acetone, its behavior is modulated by the solvent's ability to form hydrogen bonds and the presence of its own water of hydration. For professionals in drug development and chemical synthesis, relying on tabulated data is insufficient. A deep understanding of the underlying principles, coupled with the rigorous application of a self-validating experimental protocol, is essential for generating the reliable data needed to design, control, and scale up chemical processes effectively.

References

- Merck Index Online. (n.d.). Calcium Iodide. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). CALCIUM IODIDE CAS#: 10102-68-8.

- Testbook. (n.d.). Calcium Iodide Formula: Explained with Structure, Properties and Uses.

- Guidechem. (n.d.). Calcium iodide 10102-68-8 wiki.

- ChemicalBook. (n.d.). 10102-68-8(CALCIUM IODIDE) Product Description.

- Chemister. (n.d.). calcium iodide.

- Physics Wallah. (2023, September 25). Calcium Iodide Formula : Concepts, Formulas and Properties.

- Alfa Chemistry. (n.d.). CAS 10102-68-8 Calcium iodide.

- Industrial & Engineering Chemistry Research. (2012). Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents. ACS Publications.

- American Chemical Society. (2022). Solubility of Electrolytes in Organic Solvents. Figshare.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures.

- Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. ACS Publications.

- Chem-Impex. (n.d.). Calcium iodide hydrate.

- CymitQuimica. (n.d.). CAS 71626-98-7: Calcium iodide hydrate.

- ChemicalBook. (2026, January 13). CALCIUM IODIDE HYDRATE | 71626-98-7.

- ResearchGate. (2025, August 7). Solvation of Calcium Ion in Polar Solvents: An X-ray Diffraction and ab Initio Study.

- Flinn Scientific. (2014, March 21). Calcium Iodide SDS (Safety Data Sheet).

- YouTube. (2022, July 23). Is CaI2 Soluble or Insoluble in Water?.

- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.

- eScholarship.org. (n.d.). Deciphering the Solvent Effect for the Solvation Structure of Ca2+ in Polar Molecular Liquids.

- OSTI.GOV. (2019, June 15). Deciphering the Solvent Effect for the Solvation Structure of Ca 2+ in Polar Molecular Liquids.

- YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.

Sources

- 1. youtube.com [youtube.com]

- 2. testbook.com [testbook.com]

- 3. Calcium Iodide Formula : Concepts, Formulas and Properties [pw.live]

- 4. CAS 71626-98-7: Calcium iodide hydrate | CymitQuimica [cymitquimica.com]

- 5. calcium iodide [chemister.ru]

- 6. CALCIUM IODIDE CAS#: 10102-68-8 [m.chemicalbook.com]

- 7. Calcium Iodide [drugfuture.com]

- 8. CALCIUM IODIDE HYDRATE | 71626-98-7 [chemicalbook.com]

phase transition behavior of hydrated calcium iodide

Abstract

This technical guide provides a comprehensive examination of the (CaI₂). It is intended for researchers, scientists, and drug development professionals who utilize or investigate hydrated inorganic salts. This document moves beyond a simple recitation of properties to provide a foundational understanding of the structural and thermodynamic principles governing the hydration, dehydration, and phase transitions of calcium iodide. We will detail the established hydrate forms, elucidate the causal mechanisms behind their stability, and provide robust, field-proven experimental protocols for their characterization using thermal analysis and diffraction techniques. The implications of this behavior, particularly hygroscopicity and phase stability, on pharmaceutical formulation and drug product stability are a central focus.

Introduction: The Significance of Hydrated Calcium Iodide

Calcium iodide (CaI₂) is an inorganic salt with significant applications ranging from a nutritional source of iodine in food and animal feed to a component in pharmaceutical formulations.[1][2] In its anhydrous form, it is a colorless solid, but it is most commonly encountered in its hydrated states due to its highly hygroscopic and deliquescent nature.[3][4] The interaction of CaI₂ with water vapor is not a simple surface phenomenon; it leads to the formation of a series of distinct, crystalline hydrate compounds, each with a specific stoichiometry of water molecules incorporated into its crystal lattice.

The transition between these hydrated states, driven by changes in temperature and ambient humidity, is of critical importance. For drug development professionals, the choice of a specific salt form or the control of its hydration state is paramount. Water introduced through excipients or the atmosphere can induce phase transitions, which may significantly alter a drug product's critical quality attributes, including its stability, dissolution rate, and bioavailability.[5][6] Understanding and controlling the phase transition behavior of a compound like hydrated calcium iodide is therefore essential for robust formulation design and ensuring product performance.[7]

This guide will provide the necessary theoretical framework and practical methodologies to investigate, characterize, and control the complex phase behavior of hydrated calcium iodide.

The Calcium Iodide-Water System: Structure and Stoichiometry

The interaction between calcium iodide and water gives rise to several stable and metastable crystalline hydrates. The specific hydrate that forms is a function of temperature and water activity (or relative humidity). At least five distinct hydrate forms have been identified through crystallographic studies.

The fundamental building block for the most water-rich hydrates is the distorted calcium-octaaqua [Ca(H₂O)₈]²⁺ complex , where the calcium ion is coordinated by eight water molecules arranged in an antiprism geometry.[8][9] The different hydrate structures are distinguished by how these antiprisms are linked together and how the iodide ions are integrated into the lattice.

-

Calcium Iodide Octahydrate (CaI₂·8H₂O): A highly hydrated form stable at low temperatures.

-

Calcium Iodide Heptahydrate (CaI₂·7H₂O): Formed at slightly higher temperatures than the octahydrate.[8]

-

Calcium Iodide 6.5-Hydrate (CaI₂·6.5H₂O): A unique, non-integer hydrate. In this structure, the [Ca(H₂O)₈] antiprisms are connected via edge-sharing to form dimeric units.[8][9]

-

Calcium Iodide Hexahydrate (CaI₂·6H₂O): A commonly encountered hydrate with a reported melting point of 42°C.[4]

-

Calcium Iodide Tetrahydrate (CaI₂·4H₂O): A lower hydrate, formed upon dehydration of the higher forms.[10]

The transitions between these forms are not merely a continuous loss of water but are distinct, first-order phase transitions involving significant changes in the crystal lattice and thermodynamic properties.

Table 1: Stoichiometric Properties of Known Calcium Iodide Hydrates

| Hydrate Form | Molecular Formula | Molecular Weight ( g/mol ) | Water Content (% w/w) |

| Octahydrate | CaI₂·8H₂O | 437.99 | 32.90% |

| Heptahydrate | CaI₂·7H₂O | 419.98 | 29.99% |

| 6.5-Hydrate | CaI₂·6.5H₂O | 410.97 | 28.46% |

| Hexahydrate | CaI₂·6H₂O | 401.96 | 26.87% |

| Tetrahydrate | CaI₂·4H₂O | 365.93 | 19.68% |

| Anhydrous | CaI₂ | 293.89 | 0.00% |

Characterizing Phase Transitions: Experimental Protocols

The primary techniques for elucidating the phase transition behavior of hydrated salts are simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11] TGA provides precise quantitative information on mass changes (i.e., water loss), while DSC measures the heat flow associated with thermal events, allowing for the determination of transition temperatures and enthalpies.

Workflow for Characterization of Hydrated CaI₂

The logical workflow for a comprehensive analysis involves sequential thermal analysis followed by structural verification.

Caption: Sequential dehydration pathway of calcium iodide hydrates with increasing temperature.

Implications for Pharmaceutical Development

The pronounced hygroscopicity and complex phase behavior of calcium iodide have direct and critical implications in a pharmaceutical context, where it may be used as an active ingredient or an excipient. [1][12]

-

Formulation Stability: The uptake of moisture from the atmosphere or from other excipients can trigger a phase transition from a lower hydrate to a higher hydrate, or even cause deliquescence (dissolving in absorbed water). This can lead to physical changes like caking, powder flow issues, and changes in tablet hardness. [13]2. Chemical Stability: The presence of mobile water molecules in a hydrate or a deliquescent solution can accelerate the degradation of moisture-sensitive active pharmaceutical ingredients (APIs). Furthermore, dissolved CaI₂ can slowly react with oxygen, liberating iodine and causing discoloration and impurity formation. [3]3. Processing-Induced Transitions: Manufacturing processes such as wet granulation introduce water, while drying steps remove it. These processes can inadvertently change the hydration state of the material. If not controlled, this can lead to batch-to-batch variability and unpredictable product performance. For example, converting to an anhydrous form during drying could dramatically increase its hygroscopicity, making it unstable upon storage. [7]4. Dissolution and Bioavailability: Different hydrate forms of a substance have different crystal lattice energies and, consequently, different aqueous solubilities and dissolution rates. [6]A transition to a more stable, less soluble hydrate form during storage could reduce the bioavailability of a drug product.

Trustworthiness through Control: To ensure product quality, a drug development professional must identify the most stable hydrate form under the intended storage conditions (e.g., 25 °C / 60% RH). The formulation and manufacturing process must then be designed to produce and maintain that specific form. The protocols described herein provide the necessary tools to perform this characterization and build a "design space" for robust product development.

Conclusion

The is a complex interplay of thermodynamics and crystal structure. Its system of multiple, interconvertible hydrates, governed by temperature and humidity, presents both challenges and opportunities. For researchers, it is a rich system for studying the fundamentals of hydration in inorganic salts. For pharmaceutical scientists, a thorough understanding of this behavior is not academic but a prerequisite for developing stable, safe, and effective drug products. By employing systematic characterization techniques like TGA/DSC and TXRD, professionals can precisely map the material's phase transitions, control its hydration state, and ultimately mitigate the risks associated with its inherent hygroscopicity.

References

-

Brainly. (2020). a. Use the following data to calculate the enthalpy of hydration for calcium chloride and calcium. [Link]

- Hennings, E., Schmidt, H., & Voigt, W. (2014). Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 9), 876–881.

-

Dr. Paul Lohmann GmbH & Co. KGaA. (n.d.). Mineral Salts as pharmaceutical excipients. [Link]

-

Vaia. (n.d.). Problem 48 a. Use the following data to cal.... [Link]

-

Gauth. (n.d.). Use the following data to calculate the enthalpy of hydra- tion for calcium chloride and c. [Link]

-

PubChem. (n.d.). Calcium iodide--water (1/2/4). [Link]

-

IEA Solar Heating and Cooling Programme. (n.d.). THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES. [Link]

-

ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

-

Farnam, Y., et al. (2015). Phase Diagram and Volume Change of the Ca(OH)2 CaCl2 H2O System for Varying Ca(OH)2/CaCl2 Molar Ratios. Journal of Materials in Civil Engineering, 27(9). [Link]

-

ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. [Link]

-

Al-Tikriti, M. M., & Al-Kass, A. A. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]

-

AIJFR. (2025). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. [Link]

-

Wikipedia. (n.d.). Calcium iodide. [Link]

-

PubMed. (2018). Effect of excipient properties, water activity, and water content on the disproportionation of a pharmaceutical salt. [Link]

-

University of Innsbruck. (n.d.). Moisture interactions and hydrate formation of drugs and excipients. [Link]

-

PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-

Phasediagram. (n.d.). Calculation of salt precipitation and phase diagrams. [Link]

-

Grazzini, G., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 13(19), 4486. [Link]

-

YouTube. (2022). Is CaI2 Soluble or Insoluble in Water?. [Link]

-

Clifton, C. G. (1971). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Hemihydrates. NBS Special Publication. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. gauthmath.com [gauthmath.com]

- 3. Calcium iodide - Wikipedia [en.wikipedia.org]

- 4. CALCIUM IODIDE HYDRATE | 71626-98-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. uibk.ac.at [uibk.ac.at]

- 8. brainly.com [brainly.com]

- 9. a. Use the following data to calculate the enthalpy of hydration for calc.. [askfilo.com]

- 10. Calcium iodide--water (1/2/4) | CaH8I2O4 | CID 57348145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lohmann-minerals.com [lohmann-minerals.com]

- 13. pharmainfo.in [pharmainfo.in]

Electronic Band Structure of Calcium Diiodide Hydrate: A Technical Characterization Guide

Executive Summary

Subject: Electronic and Structural Evolution of Calcium Diiodide (

Part 1: The Anhydrous Baseline ( )

To understand the hydrate, we must first establish the electronic baseline of the anhydrous parent.

Crystal Lattice & Symmetry

Anhydrous

-

Structure: Sheets of edge-sharing

octahedra. -

Bonding: Strong ionic-covalent bonds within layers; weak van der Waals (vdW) forces between layers.

-

Lattice Parameters:

Å,

Electronic Band Structure (Anhydrous)

Based on Density Functional Theory (DFT) using hybrid functionals (HSE06), the electronic properties are defined by:

-

Band Gap (

): Indirect gap of ~3.9 eV to 5.1 eV (insulating). Standard GGA-PBE calculations often underestimate this ( -

Valence Band Maximum (VBM): Dominated by Iodine 5p orbitals.

-

Conduction Band Minimum (CBM): Dominated by Calcium 3d/4s orbitals.

-

Topological Features: In the monolayer limit ,

has been predicted to host Semi-Dirac Fermions (SDFs) , where dispersion is linear in one direction and quadratic in the orthogonal direction, protected by non-symmorphic symmetry [1].[1]

Part 2: The Hydration Phase Transition

Hydration in

Structural Collapse

As water content increases, the 2D sheets break down into molecular units.

-

Low Hydration (Intercalation): Water enters the vdW gap, expanding the c-axis (swelling).

-

High Hydration (Crystallization): Stable phases form, specifically

and -

Coordination: The

ion abandons the octahedral iodine coordination for a distorted square antiprism of 8 water molecules (

Electronic Consequences

The transition from Anhydrous

-

Loss of Dispersion: The breakdown of the continuous

layer network results in flatter bands (heavier effective masses) as the system becomes more molecular/ionic and less "solid-state." -

Gap Widening: The confinement of electrons within the

clusters typically widens the HOMO-LUMO gap compared to the bulk anhydrous band gap. -

Dielectric Screening: The presence of polar water molecules (

) drastically changes the dielectric screening environment, affecting exciton binding energies.

Part 3: Computational Protocol (DFT)

Directive: Modeling hydrated salts requires specific corrections for weak interactions and hydrogen bonding. Standard PBE is insufficient.

Recommended Workflow

Software: VASP, Quantum Espresso, or CASTEP.

| Parameter | Setting | Rationale |

| Functional | HSE06 (Hybrid) | Essential for accurate band gaps in wide-gap insulators. PBE underestimates |

| Dispersion Correction | DFT-D3 (Grimme) | Critical for modeling the hydrogen bonds between |

| Plane Wave Cutoff | 520 - 600 eV | High cutoff required for "hard" oxygen potentials and accurate stress tensor convergence. |

| K-Point Grid | Hydrated unit cells are large (low symmetry); dense grids are computationally prohibitive and unnecessary due to flat bands. | |

| Solvation Model | VASP-SOL (Implicit) | Optional: Use if modeling the surface dissolution limit rather than the bulk crystal hydrate. |

Logic Diagram: Computational Setup

Caption: Figure 1. DFT workflow for characterizing calcium iodide hydrates, emphasizing the necessity of dispersion corrections (DFT-D3) and hybrid functionals (HSE06).

Part 4: Experimental Characterization Protocol

Challenge:

Sample Preparation (The "Dry-Box" Rule)

-

Synthesis: Crystallize

from aqueous solution at controlled low temperatures (e.g., 233 K for -

Isolation: Filter crystals in a cold, inert atmosphere (

or Ar) glovebox. -

Encapsulation:

-

For XRD: Capillaries sealed with wax.

-

For Optical/Spectroscopy: Air-tight cells with quartz windows, loaded inside the glovebox.

-

Optical Band Gap Measurement (Tauc Plot)

Since ARPES is difficult on unstable hydrates, UV-Vis Diffuse Reflectance Spectroscopy (DRS) is the standard.

-

Acquire Spectrum: Measure Reflectance (

) from 200 nm to 800 nm. -

Kubelka-Munk Transformation: Convert

to function -

Tauc Plot: Plot

vs. Energy (-

Use

for indirect allowed transitions (expected for -

Use

for direct allowed transitions.

-

-

Extrapolation: The linear intercept with the x-axis gives the optical band gap.

Logic Diagram: Experimental Handling

Caption: Figure 2. Experimental workflow for handling deliquescent calcium iodide hydrates, prioritizing environmental control to prevent liquefaction.

Part 5: Implications for Drug Development & Materials Science

Pharmaceutical Stability

In drug development, Calcium Iodide is often used as an expectorant or iodine source. The transition from anhydrous to hydrate changes the molar volume and solubility profile .

-

Risk: Phase transformation during storage (due to humidity) leads to caking and dosage inconsistencies.

-

Control: Band structure analysis (UV-Vis) can serve as a sensitive quality control (QC) probe. A shift in the absorption edge indicates hydration onset before visible deliquescence occurs.

Scintillator Applications

is chemically similar to-

Hydration Quenching: Water molecules introduce high-frequency

oscillators. These oscillators couple non-radiatively with excited states, quenching the scintillation light yield. -

Band Gap Engineering: Understanding the hydrated band structure helps in designing encapsulation coatings that match the refractive index of the anhydrous crystal to maximize light extraction.

References

-

Guan, S., et al. "Nonsymmorphic symmetry protected spin-orbit semi-Dirac fermions in two dimensions." Physical Review Materials, vol. 1, no. 5, 2017.

-

Hennings, E., et al. "Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2[2][3][4]·9H2O, CaI2[2][3][4]·8H2O, CaI2[2][3][4]·7H2O and CaI2[2][3]·6.5H2O."[2][3][4] Acta Crystallographica Section C, vol. 70, no. 9, 2014, pp. 876-881.[2]

-

Materials Project. "Materials Data on CaI2 (mp-30031)." The Materials Project, Lawrence Berkeley National Laboratory.

-

PubChem. "Calcium Iodide Hydrate." National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2 · 9H2O, CaI2 · 8H2O, CaI2 · 7H2O and CaI2 · 6.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

synthesis protocols for high-purity calcium diiodide hydrate

Application Note: High-Purity Synthesis of Calcium Diiodide Hydrate ( )

Executive Summary & Scientific Rationale

Calcium diiodide (

This protocol details the Hydroiodic Acid Neutralization Route , currently the industry gold standard for high-purity synthesis. Unlike direct element reaction (

The Core Philosophy: We utilize a "Subtractive Purification" strategy.[1] By using an insoluble carbonate precursor in slight excess, we ensure that the limiting reagent (Hydriodic Acid) is fully consumed. The excess precursor is then removed via filtration, leaving a chemically pure filtrate.

Strategic Material Selection

The purity of the final crystal is defined before the reaction begins. Standard laboratory-grade reagents are insufficient for high-purity applications.

| Reagent | Grade Requirement | The "Why" (Causality) |

| Calcium Carbonate ( | 99.99% Trace Metals Basis | Natural limestone contains Fe and Mg. Iron is a redox-active impurity that accelerates iodine liberation in the final product. |

| Hydriodic Acid ( | 57%, Distilled, Unstabilized | CRITICAL: Standard chemical grades contain ~1.5% Hypophosphorous Acid ( |

| Water | Type I (18.2 MΩ·cm) | Dissolved oxygen in standard water will oxidize |

| Inert Gas | Argon or Nitrogen (5.0 Grade) | The entire reaction vessel must be purged to prevent atmospheric oxygen ingress. |

Experimental Protocol: The Neutralization Route

Phase A: System Setup & Inerting

Objective: Create an oxygen-free environment to prevent the "Yellow Creep" (oxidation).

-

Apparatus: Setup a 3-neck Round Bottom Flask (RBF) equipped with:

-

Mechanical stirrer (Teflon blade).

-

Pressure-equalizing addition funnel.

-

Inert gas inlet/outlet (bubbler).

-

-

Purge: Flush the system with Argon/Nitrogen for 20 minutes.

-

Solvent Prep: Charge the RBF with degassed Type I water (approx. 20% of final volume).

Phase B: The Reaction

Reaction Logic:

-

Slurry Formation: Add

to the water in the RBF.-

Stoichiometry: Use a 5% molar excess of

relative to the acid. -

Reasoning: This ensures all

is consumed. Unreacted

-

-

Acid Addition: Slowly add the unstabilized Hydriodic Acid (57%) via the addition funnel.

-

Observation: Vigorous effervescence (

release).[4] -

Control: Maintain temperature

using an ice bath if necessary. High heat promotes iodine formation.

-

-

Completion: Stir for 30 minutes after effervescence ceases. The solution should be a cloudy white/grey slurry (due to excess

).

Phase C: Purification (The "Self-Validating" Step)

Objective: Remove excess precursor and verify oxidation state.

-

Filtration: Filter the slurry through a 0.22

membrane filter (compatible with iodides) under inert gas pressure or vacuum. -

Visual Validation (Critical Point):

-

Pass: Filtrate is water-clear and colorless.

-

Fail: Filtrate is faint yellow. Root Cause: Oxygen ingress or impure reagents. Action: Reject batch or treat with trace activated carbon (though this risks introducing other impurities).

-

-

pH Check: The pH of the filtrate should be near neutral (6.5–7.5). If pH < 6, the reaction was incomplete (insufficient

time/mixing).

Phase D: Crystallization & Isolation

Objective: Isolate the Hexahydrate (

-

Concentration: Transfer filtrate to a Rotary Evaporator.

-

Settings: Bath temp

, Vacuum ~40 mbar. -

Goal: Remove water until the solution becomes viscous/supersaturated. Do not boil to dryness.

-

-

Crystallization: Transfer the concentrate to a crystallization dish.

-

Drying: Filter crystals and dry in a Vacuum Desiccator at room temperature (

) for 24 hours.-

Warning: Heating

risks dehydration to the tetrahydrate or anhydrous form, which is highly unstable and will decompose to

-

Process Visualization (Workflow Logic)

The following diagram illustrates the critical path and decision nodes for the synthesis.

Caption: Workflow for High-Purity Calcium Diiodide Hydrate Synthesis. Green nodes indicate validation steps.

Quality Control Specifications

A "High Purity" designation requires meeting specific impurity thresholds.

| Parameter | Specification | Method |

| Assay ( | Complexometric Titration (EDTA) | |

| Appearance | Colorless to white crystals | Visual Inspection |

| pH (5% solution) | 6.5 – 8.0 | Potentiometry |

| Iron (Fe) | ICP-MS | |

| Sulfate ( | Ion Chromatography | |

| Heavy Metals (as Pb) | Colorimetric / ICP-MS | |

| Insoluble Matter | Gravimetric |

References

-

Preparation of Calcium Iodide Hexahydrate . PrepChem. Detailed stoichiometry and vacuum drying parameters for the hexahydrate form. [Link]

-

Calcium Iodide Properties & Solubility . Wikipedia / CRC Handbook of Chemistry and Physics. Solubility data confirming the hexahydrate transition and high solubility in cold water. [Link][3]

-

Reaction of Calcium Carbonate with Hydrohalic Acids. National Institutes of Health (PMC).

. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Calcium iodide - Wikipedia [en.wikipedia.org]

- 4. The Reaction of Calcium Carbonate and Hydrochloric Acid: A Dance of Elements - Oreate AI Blog [oreateai.com]

- 5. Hydrofluoric Acid vs Calcium Carbonate: Reaction Analysis [eureka.patsnap.com]

- 6. reddit.com [reddit.com]

- 7. prepchem.com [prepchem.com]

- 8. CN109250689B - Process for preparing calcium iodate by taking saline water obtained after rinsing secondary zinc oxide as raw material - Google Patents [patents.google.com]

Preparation of Anhydrous Calcium Iodide from Hydrate Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Anhydrous Calcium Iodide

Calcium iodide (CaI₂), in its anhydrous form, is a crucial reagent and precursor in a multitude of chemical applications, ranging from organic synthesis and catalysis to its use in the formulation of pharmaceuticals and nutritional supplements.[1] Its utility is often predicated on its anhydrous nature, as the presence of water can interfere with or entirely inhibit specific chemical transformations. However, calcium iodide is highly hygroscopic, readily absorbing atmospheric moisture to form various hydrates (CaI₂·xH₂O), with the tetrahydrate and hexahydrate being common forms.[2][3] This inherent property presents a significant challenge in obtaining and maintaining the anhydrous state, which is essential for moisture-sensitive applications.

This guide provides a comprehensive overview and detailed protocols for the preparation of anhydrous calcium iodide from its hydrated precursors. It is designed to equip researchers with the theoretical understanding and practical methodologies necessary to confidently produce high-purity, anhydrous CaI₂. The protocols emphasize safety, efficiency, and robust validation of the final product.

Theoretical Framework: Understanding the Dehydration Process

The preparation of anhydrous calcium iodide from its hydrates is fundamentally a process of removing water molecules that are coordinated to the Ca²⁺ ion within the crystal lattice. This dehydration can be achieved through several methods, with thermal dehydration under controlled conditions being the most common.

The dehydration process is governed by the thermodynamics of the calcium iodide-water system. The different hydrated forms of calcium iodide have varying degrees of thermal stability. For instance, the tetrahydrate of calcium iodide (CaI₂·4H₂O) begins to lose water at around 42°C, with complete dehydration achievable at approximately 150°C under appropriate conditions.[2]

However, simply heating calcium iodide hydrate in air is often problematic. Calcium iodide is susceptible to oxidation and decomposition at elevated temperatures, especially in the presence of oxygen and carbon dioxide. This can lead to the liberation of free iodine (I₂), resulting in a yellow or brownish, impure product.[3] The reaction is as follows:

2CaI₂(s) + O₂(g) + 2CO₂(g) → 2CaCO₃(s) + 2I₂(g)

To circumvent this, dehydration must be performed under conditions that rigorously exclude air and moisture, such as under high vacuum or in a stream of an inert gas.

Experimental Protocols

This section details two primary methods for the preparation of anhydrous calcium iodide from its hydrated precursors. The choice of method will depend on the available equipment and the desired scale of the preparation.

Protocol 1: Thermal Dehydration Under High Vacuum

This is the most direct and widely applicable method for preparing anhydrous calcium iodide. It relies on the principle that reducing the ambient pressure lowers the boiling point of water, facilitating its removal at lower temperatures and minimizing the risk of thermal decomposition of the iodide.

Materials:

-

Calcium iodide hydrate (e.g., CaI₂·4H₂O or CaI₂·6H₂O)

-

Schlenk flask or a similar vacuum-rated reaction vessel

-

High-vacuum pump (capable of reaching <0.1 mmHg)

-

Heating mantle with a temperature controller

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone)

-

Inert gas (Argon or Nitrogen) supply

-

Glovebox for handling the anhydrous product

Workflow Diagram:

Caption: Workflow for the thermal dehydration of calcium iodide hydrate under high vacuum.

Step-by-Step Procedure:

-

Preparation: Place a sample of calcium iodide hydrate into a clean, dry Schlenk flask. The flask should be of a suitable size to allow for some agitation of the solid material.

-

Initial Evacuation: Connect the Schlenk flask to a high-vacuum line equipped with a cold trap. It is crucial to use a cold trap to prevent water vapor from contaminating the vacuum pump oil. Begin to evacuate the flask slowly to avoid vigorous outgassing that could carry solid material into the vacuum line.

-

Gentle Heating: Once a stable vacuum is achieved (typically <0.1 mmHg), begin to gently heat the flask using a heating mantle. The temperature should be increased gradually to prevent rapid release of water vapor, which can cause bumping. A recommended heating profile is to raise the temperature from room temperature to 80°C over a period of 2-3 hours.

-

Isothermal Dehydration: Hold the temperature at 75-80°C under continuous high vacuum. The duration of this step will depend on the amount of starting material and its water content. A common indicator of the completion of dehydration is the stabilization of the pressure at the lowest achievable level of the vacuum system. This can take anywhere from several hours to overnight.

-

Cooling: Once dehydration is complete, turn off the heating mantle and allow the flask to cool to room temperature while still under vacuum.

-

Handling and Storage: After the flask has cooled, backfill with a dry, inert gas such as argon or nitrogen. Quickly transfer the flask to a glovebox with a dry, inert atmosphere. Inside the glovebox, transfer the anhydrous calcium iodide to a pre-dried, airtight container for storage.

Protocol 2: Synthesis from Calcium Carbonate and Hydroiodic Acid followed by Dehydration

This method is suitable for preparing anhydrous calcium iodide from readily available starting materials. It involves the initial synthesis of hydrated calcium iodide, which is then dehydrated in situ.

Materials:

-

Calcium carbonate (CaCO₃)

-

Hydroiodic acid (HI, 57% in water is a common concentration)

-

Deionized water

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

High-vacuum line

-

Glovebox

Workflow Diagram:

Caption: Workflow for the synthesis and subsequent dehydration of calcium iodide.

Step-by-Step Procedure:

-

Reaction: In a round-bottom flask equipped with a magnetic stir bar, slowly add hydroiodic acid to a stirred slurry of calcium carbonate in a minimal amount of deionized water. The reaction is exothermic and produces carbon dioxide gas, so the addition should be done carefully to control the effervescence. The reaction is: CaCO₃(s) + 2HI(aq) → CaI₂(aq) + H₂O(l) + CO₂(g).[3]

-

Neutralization and Filtration: Continue adding hydroiodic acid until the effervescence ceases and all the calcium carbonate has dissolved. If necessary, gently heat the solution to ensure the reaction goes to completion. If any unreacted solids remain, filter the solution.

-

Solvent Removal: Connect the flask to a rotary evaporator and remove the bulk of the water under reduced pressure. This will yield a concentrated solution or a solid mass of hydrated calcium iodide.

-

Dehydration: Proceed with the thermal dehydration of the resulting hydrated calcium iodide as described in Protocol 1 .

Characterization and Quality Control

To ensure the successful preparation of anhydrous calcium iodide, it is essential to characterize the final product.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA is an invaluable tool for monitoring the dehydration process. A TGA thermogram of calcium iodide hydrate will show a stepwise mass loss corresponding to the removal of water molecules.[4] The absence of any significant mass loss upon heating the final product to above 150°C under an inert atmosphere is a strong indication of its anhydrous nature. DSC can be used in conjunction with TGA to observe the endothermic transitions associated with the loss of water.[4]

Table 1: Expected Thermal Events in the Dehydration of Calcium Iodide Hydrates

| Hydrate Form | Dehydration Step | Approximate Temperature Range (°C) | Expected Mass Loss (%) |

| CaI₂·6H₂O | CaI₂·6H₂O → CaI₂·4H₂O + 2H₂O | 30 - 40 | ~9% |

| CaI₂·4H₂O | CaI₂·4H₂O → CaI₂ + 4H₂O | 42 - 150 | ~19.7% |

Note: The exact temperatures can vary depending on the heating rate and atmospheric pressure.

Karl Fischer Titration

Karl Fischer titration is a highly sensitive and specific method for the quantitative determination of water content.[1][5][6] This technique can be used to confirm the very low levels of residual water in the final anhydrous product, providing a definitive measure of its dryness. For highly hygroscopic materials like anhydrous calcium iodide, coulometric Karl Fischer titration is often preferred due to its higher sensitivity for low water content.[6]

Spectroscopic and Diffraction Methods

-

Raman Spectroscopy: Raman spectroscopy can be a useful tool for characterizing both hydrated and anhydrous forms of calcium iodide. The presence of water in the hydrated salt will give rise to characteristic O-H stretching and bending vibrations. The spectrum of the anhydrous product should be free of these bands. While a definitive reference spectrum for anhydrous CaI₂ can be challenging to locate in open literature, the disappearance of water-related peaks is a key indicator of successful dehydration.

-

Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for identifying crystalline phases.[7][8][9] The powder diffraction pattern of the final product should match the known pattern for anhydrous calcium iodide. The crystal structure of anhydrous CaI₂ is rhombohedral.[3] Researchers should compare their experimental data with reference patterns from crystallographic databases.

Safe Handling and Storage

Anhydrous calcium iodide is extremely sensitive to air, moisture, and light.[5] Therefore, all handling of the anhydrous product must be performed in a dry, inert atmosphere, such as within a glovebox.

Storage Recommendations:

-

Store in a tightly sealed, opaque container.

-

The container should be placed inside a desiccator or a dry, inert atmosphere storage cabinet.

-

For long-term storage, sealing the container under vacuum or in an ampoule under an inert atmosphere is recommended.

Conclusion

The successful preparation of anhydrous calcium iodide from its hydrated precursors is a critical yet achievable task for researchers in various scientific disciplines. By understanding the underlying chemical principles and meticulously following the detailed protocols outlined in this guide, scientists can reliably produce high-purity anhydrous CaI₂. The key to success lies in the rigorous exclusion of air and moisture throughout the dehydration and subsequent handling processes. The validation of the final product's anhydrous nature through appropriate analytical techniques such as TGA, Karl Fischer titration, and PXRD is a crucial final step to ensure the quality and suitability of the material for its intended application.

References

-

Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]

-

Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

-

Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]

-

Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Calcium iodide. (n.d.). Wikipedia. Retrieved from [Link]

-

Ca + AlI3 = CaI2 + Al - Balanced chemical equation, limiting reagent and stoichiometry. (n.d.). ChemicalAid. Retrieved from [Link]

-

CALCIUM IODATE ANHYDROUS. (n.d.). Ataman Kimya. Retrieved from [Link]

-

CaI2 properties. (n.d.). Retrieved from [Link]

- Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

Sources

- 1. Karl Fischer water content titration - Scharlab [scharlab.com]

- 2. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 3. Calcium iodide - Wikipedia [en.wikipedia.org]

- 4. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 6. mt.com [mt.com]

- 7. cementequipment.org [cementequipment.org]

- 8. imf.ucmerced.edu [imf.ucmerced.edu]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Note: Calcium Diiodide Hydrate as a Bifunctional Lewis Acid-Nucleophile System

Topic: Strategic Utilization of Calcium Diiodide Hydrate (

Executive Summary

Calcium diiodide hydrate (

Mechanistic Principles: The "Push-Pull" Activation

The utility of

-

Oxophilic Activation (

): The calcium cation coordinates strongly to hard oxygen centers (carbonyls, epoxides), increasing the electrophilicity of the adjacent carbon. -

Nucleophilic Attack (

): The iodide ion, being a soft and potent nucleophile, attacks the activated carbon. -

Hydrate Functionality: Unlike anhydrous Lewis acids (

,

DOT Diagram 1: Mechanistic Pathway (Ester Hydrolysis)

The following diagram illustrates the cooperative mechanism during methyl ester cleavage, a key application for peptide synthesis.

Caption: Cooperative activation mechanism where Calcium coordinates the carbonyl oxygen, facilitating SN2 attack by Iodide on the methyl group.

Application I: Orthogonal Hydrolysis of Methyl Esters

Context: Standard ester hydrolysis (LiOH/NaOH) or acid hydrolysis (HCl) often cleaves protecting groups like Fmoc or Boc.

Protocol A: Fmoc-Compatible Methyl Ester Cleavage

Based on recent "Green Chemistry" methodologies (e.g., MDPI Molecules, 2022).

Reagents:

-

Substrate: Amino acid methyl ester (Fmoc-protected).

-

Reagent: Calcium Diiodide Hydrate (

). -

Solvent: Acetone (Technical grade is acceptable).

-

Additives: Water (minimal).

Step-by-Step Methodology:

-

Preparation: Dissolve the Fmoc-amino acid methyl ester (1.0 equiv) in Acetone (0.2 M concentration).

-

Reagent Addition: Add

(8–10 equiv) directly to the stirring solution.-

Note: The reaction is heterogeneous initially.

-

-

Reaction: Heat the mixture to 60°C (reflux) with vigorous stirring.

-

Monitoring: Monitor via TLC or UPLC-MS. Reaction typically completes in 4–6 hours.

-

Visual Cue: The solution may turn pale yellow due to trace

liberation; this does not affect yield.

-

-

Quench & Workup:

-

Cool to Room Temperature (RT).

-

Concentrate acetone under reduced pressure.

-

Dilute residue with EtOAc and wash with

(to remove iodine) followed by -

Dry organic layer over

and concentrate.[1]

-

Data Summary: Selectivity Profile

| Protecting Group | Stability with

Application II: Regioselective Ring-Opening of Epoxides

Context:

Protocol B: Synthesis of -Iodohydrins

Reagents:

-

Substrate: Epoxide (Aliphatic or Styrenyl).

-

Reagent:

(1.2 – 1.5 equiv). -

Solvent: Acetonitrile (

) or THF.

Step-by-Step Methodology:

-

Setup: Purge a round-bottom flask with

. Add -

Addition: Cool to 0°C . Add the epoxide dropwise (neat or in minimal

). -

Execution: Allow to warm to RT. Stir for 1–3 hours.

-

Mechanism Check: The Calcium ion coordinates the epoxide oxygen. The Iodide attacks the less sterically hindered carbon (anti-Markovnikov-like regioselectivity for aliphatic chains).

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with

or -

Wash with dilute sodium thiosulfate (remove yellow color).

-

-